molecular formula C15H22O2 B12654766 2-Ethyl-2-hydroxy-4'-methylhexanophenone CAS No. 69673-89-8

2-Ethyl-2-hydroxy-4'-methylhexanophenone

Cat. No.: B12654766
CAS No.: 69673-89-8
M. Wt: 234.33 g/mol
InChI Key: KKGBAKRMAXRYGR-UHFFFAOYSA-N
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Description

2-Ethyl-2-hydroxy-4’-methylhexanophenone is an organic compound with the molecular formula C15H22O2 It is a derivative of hexanophenone, characterized by the presence of an ethyl group, a hydroxy group, and a methyl group attached to the phenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-hydroxy-4’-methylhexanophenone can be achieved through several methods. One common approach involves the reaction of 4-methylacetophenone with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the use of Friedel-Crafts acylation, where 4-methylacetophenone reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of 2-Ethyl-2-hydroxy-4’-methylhexanophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-hydroxy-4’-methylhexanophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-2-hydroxy-4’-methylhexanophenone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-hydroxy-4’-methylhexanophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

69673-89-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-ethyl-2-hydroxy-1-(4-methylphenyl)hexan-1-one

InChI

InChI=1S/C15H22O2/c1-4-6-11-15(17,5-2)14(16)13-9-7-12(3)8-10-13/h7-10,17H,4-6,11H2,1-3H3

InChI Key

KKGBAKRMAXRYGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(C(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

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